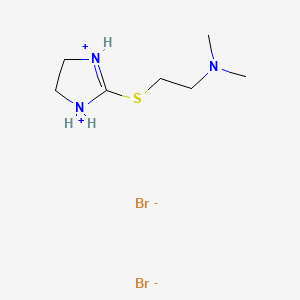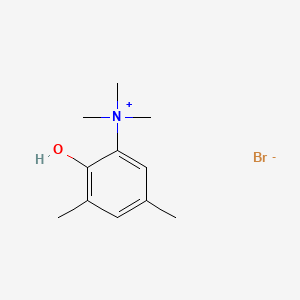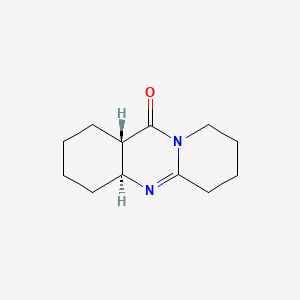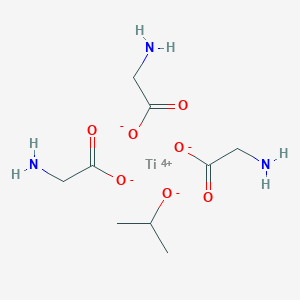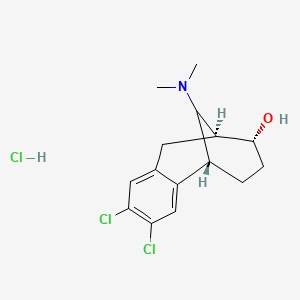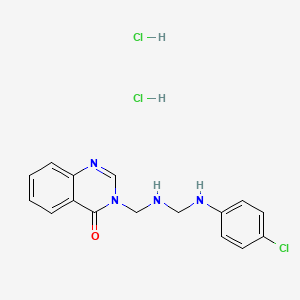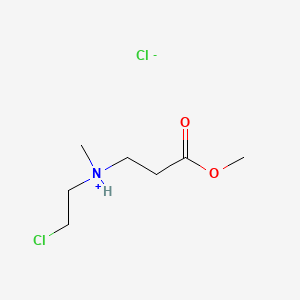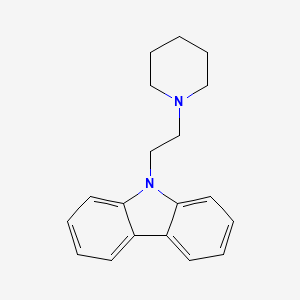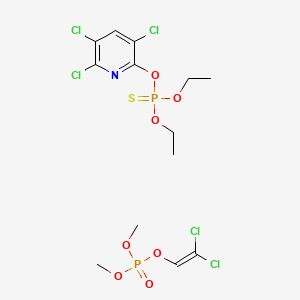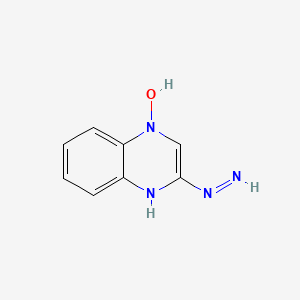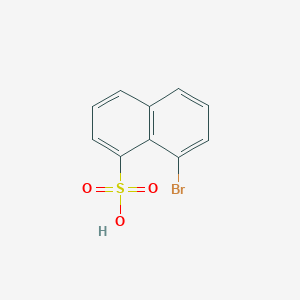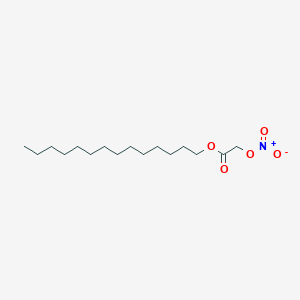
Tetradecyl (nitrooxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecyl (nitrooxy)acetate is an organic compound featuring a tetradecyl group attached to an acetate backbone, with a nitrooxy functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetradecyl (nitrooxy)acetate can be synthesized through a variety of chemical routes. One common method involves the esterification of tetradecyl alcohol with (nitrooxy)acetic acid under acidic conditions. The reaction usually requires a catalyst such as sulfuric acid, and the reactants are typically heated to promote ester formation.
Reaction conditions:
Catalyst: Sulfuric acid
Temperature: 60-70°C
Duration: Several hours, until completion confirmed by thin-layer chromatography (TLC)
Industrial Production Methods
On an industrial scale, the production process may involve continuous esterification in large reactors, with controlled addition of reactants and continuous removal of water to drive the reaction to completion. Distillation techniques are employed to purify the product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitrooxy group can be susceptible to oxidation, potentially forming nitrosonium ions. Reduction: Under certain conditions, the nitrooxy group can be reduced to an amine. Substitution: The acetate group can participate in nucleophilic substitution reactions, where the acetate can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, ozone Reducing agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst Nucleophiles for substitution: Alcohols, thiols, amines
Major Products
Oxidation: Formation of nitrosonium derivatives Reduction: Production of tetradecylamino compounds Substitution: Formation of tetradecyl derivatives with different substituents
Wissenschaftliche Forschungsanwendungen
Tetradecyl (nitrooxy)acetate finds utility in multiple scientific domains:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in studying esterification and nitrooxy compound reactions. Biology: Investigated for its effects on biological systems, particularly in relation to its nitrooxy group which can release nitric oxide, influencing various biological pathways. Medicine: Potentially explored for its therapeutic effects, leveraging the nitric oxide releasing capacity for vasodilation and anti-inflammatory applications. Industry:
Wirkmechanismus
The primary mechanism of action for tetradecyl (nitrooxy)acetate in biological systems involves the release of nitric oxide from the nitrooxy group. This nitric oxide can interact with various molecular targets, including guanylate cyclase, leading to vasodilation and modulation of inflammatory responses. Additionally, the acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol.
Vergleich Mit ähnlichen Verbindungen
Dodecyl (nitrooxy)acetate
Hexadecyl (nitrooxy)acetate
Octadecyl (nitrooxy)acetate
Uniqueness of Tetradecyl (nitrooxy)acetate: What sets this compound apart is its specific alkyl chain length, which influences its physical properties such as solubility and melting point. This makes it more suitable for particular applications compared to its shorter (dodecyl) or longer (hexadecyl, octadecyl) counterparts, balancing hydrophobicity and reactivity optimally for certain uses.
Eigenschaften
CAS-Nummer |
5426-76-6 |
|---|---|
Molekularformel |
C16H31NO5 |
Molekulargewicht |
317.42 g/mol |
IUPAC-Name |
tetradecyl 2-nitrooxyacetate |
InChI |
InChI=1S/C16H31NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-16(18)15-22-17(19)20/h2-15H2,1H3 |
InChI-Schlüssel |
KQCHGTULTJPHBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOC(=O)CO[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


